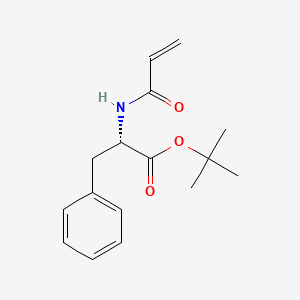
N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
Übersicht
Beschreibung
N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, also known as TFEPC, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. TFEPC is a pyrrolidine derivative that is widely used in medicinal chemistry, drug design, and other related areas.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, a chemical compound with potential applications in various fields, has been the subject of several studies. One study highlights its role in the formation of dibenzoxanthenes, diarylmethanes, and calix[4]resorcinols when reacted with 2-naphthol and polyatomic phenols in the presence of trifluoroacetic acid (Gazizov et al., 2015).
Potential Medical Applications
A derivative of N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, specifically (2R,4S)-N-(2,5-difluorophenyl)-4-hydroxy-1-(2,2,2-trifluoroacetyl) pyrrolidine-2-carboxamide, has shown promising results in inhibiting the viability of HepG2 cells, a human liver cancer cell line. This finding suggests potential therapeutic applications for hepatocellular carcinoma (Ramezani et al., 2017).
Biological Activity and Pharmaceutical Potential
Another study conducted on similar derivatives demonstrated cytotoxicity against K562 human cells, highlighting its potential pharmaceutical applications as antibacterial and antifungal agents (Darehkordi & Ramezani, 2017).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of related compounds, such as (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, has been analyzed, providing insights into its structural properties and potential applications in materials science (Chen et al., 2011).
Application in Organic Synthesis
This compound and its derivatives have been utilized in organic synthesis. For example, it has been used in the synthesis of pyrrolidin-5-one-2-carboxamides through cyclization of N-substituted-2-alleneamides, showcasing its versatility in synthetic chemistry (Shahriari et al., 2022).
Anticancer and Anti-Biofilm Activity
Novel 2-(het)arylpyrrolidine-1-carboxamides have been synthesized and tested for their anti-cancer and anti-biofilm activities, indicating a potential role in the development of new therapeutic agents (Smolobochkin et al., 2019).
Eigenschaften
IUPAC Name |
N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)5-11-6(13)12-3-1-2-4-12/h1-5H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMNIQQARYJPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea](/img/structure/B6647142.png)




![N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6647169.png)
![4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylsulfonyl)butanoic acid](/img/structure/B6647173.png)
![5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile](/img/structure/B6647179.png)


![3-[1-(4-Chlorophenyl)ethyl]-1,1-dimethylurea](/img/structure/B6647216.png)

![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine](/img/structure/B6647235.png)
